Cavinafungin A
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Overview
Description
Cavinafungin A is a natural product known for its potent and selective antiviral activity. It has been identified as an effective inhibitor of the replication of Zika and dengue viruses by targeting the host signal peptidase . This compound is a linear lipopeptide aldehyde, which has shown significant promise in antiviral research due to its unique mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cavinafungin A involves a one-pot chemoenzymatic approach. This method enables the efficient construction of the compound by utilizing biocatalysis and solid-phase peptide synthesis (SPPS) methodologies . The key steps include the assembly of the molecular target using a Rink-Boc-ATG-Resin and the incorporation of non-canonical amino acids such as L-alaninal, L-homoserine, and (2S,4R)-4-methylproline .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the chemoenzymatic synthesis approach provides a scalable route that could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cavinafungin A undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form primary alcohols.
Substitution: The lipopeptide structure allows for various substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized carboxylic acids, reduced primary alcohols, and substituted lipopeptide derivatives.
Scientific Research Applications
Cavinafungin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide synthesis and modification.
Biology: Investigated for its role in inhibiting the replication of flaviviruses such as Zika and dengue.
Medicine: Explored as a potential antiviral agent due to its selective inhibition of the host signal peptidase.
Mechanism of Action
Cavinafungin A exerts its effects by inhibiting the host signal peptidase, an enzyme crucial for the processing of viral and host proteins . The compound binds to the signal-binding cleft of the catalytic subunit of the endoplasmic reticulum signal peptidase, thereby blocking the cleavage of signal sequences . This inhibition disrupts the replication cycle of flaviviruses, making this compound a potent antiviral agent .
Comparison with Similar Compounds
Cavinafungin A is unique due to its selective inhibition of the host signal peptidase. Similar compounds include:
Apratoxins: Inhibit protein secretion by targeting the Sec61 translocon.
Mycolactone: Inhibits protein translocation into the endoplasmic reticulum.
Coibamide A: Disrupts protein translocation and secretion.
These compounds share some functional similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in antiviral research.
Properties
Molecular Formula |
C42H73N5O9 |
---|---|
Molecular Weight |
792.1 g/mol |
IUPAC Name |
[(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butanoyl]-4-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxo-4-[[(2S)-1-oxopropan-2-yl]amino]butyl] acetate |
InChI |
InChI=1S/C42H73N5O9/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(51)45-38(32(6)49)42(55)47-27-30(4)26-35(47)40(53)46-37(29(2)3)41(54)44-34(24-25-56-33(7)50)39(52)43-31(5)28-48/h15-16,28-32,34-35,37-38,49H,8-14,17-27H2,1-7H3,(H,43,52)(H,44,54)(H,45,51)(H,46,53)/b16-15-/t30-,31+,32-,34+,35+,37+,38+/m1/s1 |
InChI Key |
DBROSQBUZSJJTF-DXRGBPBVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCOC(=O)C)C(=O)N[C@@H](C)C=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)NC(C(C)C)C(=O)NC(CCOC(=O)C)C(=O)NC(C)C=O)C |
Origin of Product |
United States |
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